1-Heptyne, 3-ethyl-
Overview
Description
1-Heptyne, 3-ethyl- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C9H16, indicating the presence of nine carbon atoms and sixteen hydrogen atoms. This compound is a derivative of heptyne, with an ethyl group attached to the third carbon atom in the chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyne, 3-ethyl- can be synthesized through various organic reactions. One common method involves the reaction of a hexyl halide with sodium acetylide, producing the desired alkyne through an acetylide anion reaction . This reaction typically requires an inert solvent like chloromethane and a strong base to facilitate the formation of the alkyne.
Industrial Production Methods: In industrial settings, the production of 1-Heptyne, 3-ethyl- often involves multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyne, 3-ethyl- undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in electrophilic addition reactions with halogens (e.g., chlorine, bromine) to form dihaloalkenes.
Oxidation and Reduction: It can be oxidized or reduced under suitable conditions, leading to the formation of different products.
Substitution Reactions: The alkyne can undergo nucleophilic substitution reactions, particularly with strong bases like sodium amide (NaNH2).
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of an inert solvent.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Dihaloalkenes: Formed from halogenation reactions.
Alcohols and Ketones: Resulting from oxidation reactions.
Alkanes: Produced through reduction reactions.
Scientific Research Applications
1-Heptyne, 3-ethyl- has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Heptyne, 3-ethyl- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This triple bond makes the compound highly reactive, allowing it to interact with different molecular targets and pathways. For example, in hydrogenation reactions, the alkyne can be converted to an alkane through the addition of hydrogen atoms .
Comparison with Similar Compounds
1-Heptyne: A straight-chain alkyne with a similar structure but without the ethyl group.
3-Hexyne: Another alkyne with a shorter carbon chain.
1-Octyne: An alkyne with an additional carbon atom in the chain.
Uniqueness: 1-Heptyne, 3-ethyl- is unique due to the presence of the ethyl group at the third carbon position, which influences its chemical reactivity and physical properties. This structural variation can lead to different reaction pathways and products compared to other similar alkynes .
Properties
IUPAC Name |
3-ethylhept-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-4-7-8-9(5-2)6-3/h2,9H,4,6-8H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFABVOIAIIPSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464982 | |
Record name | 1-Heptyne, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55944-43-9 | |
Record name | 1-Heptyne, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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